2,3-Dichloro-6-methoxyaniline
Description
2,3-Dichloro-6-methoxyaniline (C₇H₇Cl₂NO) is an aromatic amine derivative featuring a methoxy (-OCH₃) group at the 6-position and chlorine atoms at the 2- and 3-positions on the aniline ring. This substitution pattern confers unique physicochemical properties, such as increased molecular rigidity, lipophilicity, and altered electronic characteristics compared to unsubstituted aniline. The compound is primarily utilized in organic synthesis, agrochemical research, and pharmaceutical intermediates due to its reactivity as a building block for heterocyclic systems.
Properties
Molecular Formula |
C7H7Cl2NO |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
2,3-dichloro-6-methoxyaniline |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,10H2,1H3 |
InChI Key |
NGQZFSHSIJZJNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3-Dichloro-6-methoxyaniline typically involves the nitration of a suitable precursor followed by reduction. One common method starts with 2,3,4-trichloronitrobenzene, which undergoes nitration and subsequent reduction to yield 2,3-dichloro-6-nitroaniline. This intermediate is then further reduced to obtain this compound .
Industrial production methods often involve the use of diazotization reactions, where the amino groups are eliminated through diazotization, followed by reduction using hypophosphorous acid and iron powder . These methods are advantageous due to their high yield, mild reaction conditions, and cost-effectiveness.
Chemical Reactions Analysis
2,3-Dichloro-6-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include alkali hydroxides, carbonates, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved .
Scientific Research Applications
2,3-Dichloro-6-methoxyaniline has several applications in scientific research:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2,3-Dichloro-6-methoxyaniline, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, molecular properties, and applications are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: The dual chlorine atoms in this compound enhance its electron-withdrawing character compared to mono-chloro analogs like 2-Chloro-6-methoxyaniline. This increases its stability in electrophilic substitution reactions. The methoxy group in the 6-position provides steric hindrance, reducing reactivity at the para position relative to simpler dichloroanilines (e.g., 3,4-Dichloroaniline).
Lipophilicity and Solubility :
- This compound exhibits higher logP (~2.8) than 2-Chloro-6-methoxyaniline (logP ~1.9), favoring membrane permeability in biological systems.
- The compound in (C₂₃H₂₅N₃O₃) has significantly greater molecular weight and complexity, leading to lower solubility in polar solvents .
Applications: Unlike 3,4-Dichloroaniline (used in polymer industries), this compound is tailored for specialized agrochemical synthesis, such as herbicide precursors.
Biological Activity
2,3-Dichloro-6-methoxyaniline is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, cytotoxic, and potential therapeutic effects, supported by research findings and data tables.
Chemical Structure and Properties
This compound is an aniline derivative characterized by the presence of two chlorine atoms and a methoxy group on the aromatic ring. Its chemical structure can be represented as follows:
- Molecular Formula : CHClNO
- CAS Number : 615-34-1
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results demonstrated varying degrees of inhibition, as summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-negative bacteria.
2. Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have shown that this compound can induce cell death. A notable study investigated its effects on human breast cancer cells (MCF-7) and reported an IC value of 20 µM. This suggests moderate cytotoxic activity, which warrants further investigation into its mechanism of action.
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of electron-withdrawing groups such as chlorine enhances its lipophilicity and reactivity, which are critical for its interaction with biological targets. Research has shown that modifications to the aniline structure can significantly impact its antimicrobial and cytotoxic properties.
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Antimicrobial Efficacy Against Resistant Strains : A recent study demonstrated that the compound exhibited activity against vancomycin-resistant Enterococcus faecalis, indicating its potential utility in treating antibiotic-resistant infections .
- Mechanism of Action : Investigations into the mechanism revealed that the compound may disrupt cellular processes by interfering with protein synthesis or inducing oxidative stress in microbial cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
